molecular formula C11H13FO B6152105 rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans CAS No. 436847-86-8

rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans

Cat. No. B6152105
CAS RN: 436847-86-8
M. Wt: 180.2
InChI Key:
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Description

Rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans, commonly referred to as 4-F-rac-CP, is a compound with a wide variety of applications in scientific research. It is a cyclopentanone derivative with a fluorine atom attached to the aromatic ring, which gives it unique properties that make it useful in many different research fields.

Scientific Research Applications

4-F-rac-CP has a wide variety of applications in scientific research. It has been used as a starting material in the synthesis of other compounds, such as the anticancer drug 5-fluorouracil. It has also been used in the synthesis of other cyclopentanones and their derivatives. 4-F-rac-CP has been studied for its pharmacological properties, and it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 4-F-rac-CP is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-F-rac-CP has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-F-rac-CP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, 4-F-rac-CP has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

4-F-rac-CP has several advantages for use in laboratory experiments. It is a relatively stable compound and can easily be synthesized in a laboratory setting. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experiments.

Future Directions

There are a number of potential future directions for research on 4-F-rac-CP. One area of research is the development of new synthesis methods for the compound that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of 4-F-rac-CP and its effects on different biochemical and physiological processes. Additionally, further research is needed to investigate the potential use of 4-F-rac-CP in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to investigate the potential use of 4-F-rac-CP in other areas, such as the treatment of cancer and the development of new drugs.

Synthesis Methods

4-F-rac-CP can be synthesized using a variety of methods. The most commonly used method is the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a Lewis acid catalyst. This reaction produces the desired 4-F-rac-CP as a major product and several other minor byproducts. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with cyclopentanol in the presence of a base catalyst and the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans involves the conversion of a cyclopentanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclopentanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester", "Decarboxylation of 4-fluoro-3-phenylbut-2-enoic acid ethyl ester with sodium hydroxide to form 4-fluorocinnamic acid", "Reduction of 4-fluorocinnamic acid with sodium borohydride in the presence of acetic acid to form (E)-4-fluorocinnamyl alcohol", "Conversion of (E)-4-fluorocinnamyl alcohol to (E)-4-fluorocyclopent-2-en-1-one through a Claisen rearrangement reaction with cyclopentanone in the presence of sodium ethoxide", "Reduction of (E)-4-fluorocyclopent-2-en-1-one with sodium borohydride in methanol to form rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans", "Purification of the product through extraction with diethyl ether, washing with water and drying with sodium sulfate and magnesium sulfate" ] }

CAS RN

436847-86-8

Molecular Formula

C11H13FO

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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